molecular formula C13H8FNO4 B1463197 4-(2-Fluoro-4-nitrophenoxy)-benzaldehyde CAS No. 875700-55-3

4-(2-Fluoro-4-nitrophenoxy)-benzaldehyde

Cat. No. B1463197
M. Wt: 261.2 g/mol
InChI Key: KBNKYSLKTQGHMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are related compounds such as “Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate” which is an important basic skeleton of a small molecule inhibitor of c-Met and a major intermediate in cancer therapy . A rapid and efficient method for the synthesis of compound 8 was established .


Chemical Reactions Analysis

There are related compounds such as “4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol” and “4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline” but the specific chemical reactions involving “4-(2-Fluoro-4-nitrophenoxy)-benzaldehyde” are not available .

Scientific Research Applications

Molecular Structure and Crystallization

  • 4-(2-Fluoro-4-nitrophenoxy)-benzaldehyde exhibits a planar and parallel molecular structure with benzaldehyde and nitroaniline fragments linked through an ethylene bridge. This structure has implications for crystallography and materials science (Clegg et al., 1999).

Synthesis of Fluorinated Phenols

  • The compound has been used in the synthesis of fluorinated phenols such as 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol, showcasing its importance in the field of radiopharmaceuticals and molecular imaging (Chakraborty & Kilbourn, 1991).

Metabolic Studies

  • Metabolic studies have identified the major urinary metabolite of related compounds, contributing to our understanding of drug metabolism and pharmacokinetics (Dimmock et al., 1999).

Catalytic Reactions

  • The compound's derivatives have been investigated for their role in catalytic reactions, particularly in the context of oxidizing metal salts and pH, which has implications for organic chemistry and industrial applications (Eberhardt, 1977).

Amination and Coupling Reactions

  • It is involved in amination and coupling reactions, essential for synthesizing complex organic molecules, showcasing its utility in organic synthesis and drug development (Kim & Yu, 2003).

Nucleophilic Acylation

  • The compound facilitates nucleophilic acylation, enabling the introduction of acyl groups to aromatic rings, which is significant in the field of medicinal chemistry (Yu et al., 2015).

Photophysical Studies

  • Studies on its derivatives have explored their third-order nonlinear optical properties and quantum chemical aspects, highlighting its potential in optoelectronic applications (Karthick et al., 2019).

Synthesis of Radiopharmaceuticals

  • Its derivatives are used in the synthesis of radiopharmaceuticals, demonstrating its significance in nuclear medicine and diagnostic imaging (Lemaire et al., 1992).

properties

IUPAC Name

4-(2-fluoro-4-nitrophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-12-7-10(15(17)18)3-6-13(12)19-11-4-1-9(8-16)2-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNKYSLKTQGHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-4-nitrophenoxy)-benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Elancheran, K Saravanan, S Divakar… - Anti-Cancer Agents …, 2017 - ingentaconnect.com
Background: Androgen receptor is an attractive target for the treatment of prostate cancer. The 1,3- thiazolidine-2,4-diones possess a wide diversity of important biochemical effects and …
Number of citations: 27 www.ingentaconnect.com

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